MFCD18317791
Description
While the exact identity of "MFCD18317791" is unclear due to insufficient evidence, MDL numbers (e.g., MFCD00003330, MFCD00039227) typically correspond to specific chemical entries in databases. These entries include molecular formulas, physical properties, and synthetic pathways. For example:
- CAS 1761-61-1 (MFCD00003330) is a brominated aromatic compound (C₇H₅BrO₂) with applications in organic synthesis and catalysis .
- CAS 1533-03-5 (MFCD00039227) is a trifluoromethyl-substituted compound (C₁₀H₉F₃O) studied for its pharmacokinetic properties .
Assuming "this compound" shares structural or functional similarities with these compounds, its properties might include halogen or fluorinated substituents, moderate solubility, and applications in pharmaceuticals or materials science.
Properties
IUPAC Name |
2-[3-(methylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-15-13(17)10-5-2-4-9(8-10)12-11(14(18)19)6-3-7-16-12/h2-8H,1H3,(H,15,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMKFRDDGKCMLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=C(C=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70687761 | |
| Record name | 2-[3-(Methylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70687761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261985-67-4 | |
| Record name | 3-Pyridinecarboxylic acid, 2-[3-[(methylamino)carbonyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261985-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(Methylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70687761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD18317791 typically involves a series of chemical reactions under controlled conditions. One common method includes the use of specific reagents and catalysts to facilitate the formation of the desired compound. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This approach allows for the efficient and cost-effective production of the compound on a commercial scale. The process involves stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: MFCD18317791 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are tailored to achieve the desired transformation efficiently.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway and conditions. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy to confirm their structure and purity.
Scientific Research Applications
MFCD18317791 has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic effects, including its role in drug development. Additionally, in industry, the compound is utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of MFCD18317791 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the desired outcome. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Findings :
- Solubility : Halogenated compounds (e.g., CAS 1761-61-1) exhibit low solubility due to hydrophobic substituents, while fluorinated analogs (e.g., CAS 1533-03-5) may show improved membrane permeability .
- Synthetic Efficiency : Both referenced compounds achieve high yields (>95%) using recyclable catalysts (e.g., A-FGO) or straightforward purification methods (e.g., column chromatography) .
- Toxicity : Brominated compounds (CAS 1761-61-1) carry warnings for acute toxicity (H302), whereas trifluoromethyl derivatives (CAS 1533-03-5) may have reduced reactivity but require P-gp substrate evaluations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
